REACTION_CXSMILES
|
[CH2:1]([N:8]([CH2:28][C:29]1[CH:34]=[CH:33][C:32]([O:35][CH3:36])=[CH:31][CH:30]=1)[S:9]([C:12]1[CH:27]=[CH:26][C:15]([C:16]([O:18]CC2C=CC=CC=2)=[O:17])=[CH:14][CH:13]=1)(=[O:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C1COCC1.CO>[CH2:1]([N:8]([CH2:28][C:29]1[CH:34]=[CH:33][C:32]([O:35][CH3:36])=[CH:31][CH:30]=1)[S:9]([C:12]1[CH:27]=[CH:26][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1)(=[O:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
Benzyl 4-(N-benzyl-N-(4-methoxybenzyl)sulfamoyl)benzoate
|
Quantity
|
517 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(S(=O)(=O)C1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1)CC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
THF MeOH
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (3×, 75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotovap
|
Type
|
CUSTOM
|
Details
|
purified by reverse
|
Type
|
CUSTOM
|
Details
|
HPLC (5-95% acetonitrile in H2O gradient:25 minutes)
|
Duration
|
25 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in 15 mL of absolute ethanol
|
Type
|
CUSTOM
|
Details
|
evaporated on the rotovap (4×)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(S(=O)(=O)C1=CC=C(C(=O)O)C=C1)CC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |